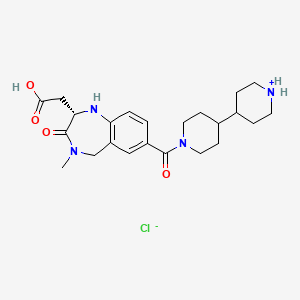

Lotrafiban Hydrochloride

Description

Properties

CAS No. |

179599-82-7 |

|---|---|

Molecular Formula |

C23H33ClN4O4 |

Molecular Weight |

465.0 g/mol |

IUPAC Name |

2-[(2S)-4-methyl-3-oxo-7-(4-piperidin-4-ylpiperidine-1-carbonyl)-2,5-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid;hydrochloride |

InChI |

InChI=1S/C23H32N4O4.ClH/c1-26-14-18-12-17(2-3-19(18)25-20(23(26)31)13-21(28)29)22(30)27-10-6-16(7-11-27)15-4-8-24-9-5-15;/h2-3,12,15-16,20,24-25H,4-11,13-14H2,1H3,(H,28,29);1H/t20-;/m0./s1 |

InChI Key |

ZTHSAEXVSBEBHE-BDQAORGHSA-N |

Isomeric SMILES |

CN1CC2=C(C=CC(=C2)C(=O)N3CCC(CC3)C4CCNCC4)N[C@H](C1=O)CC(=O)O.Cl |

Canonical SMILES |

CN1CC2=C(C=CC(=C2)C(=O)N3CCC(CC3)C4CCNCC4)NC(C1=O)CC(=O)O.Cl |

Appearance |

Solid powder |

Other CAS No. |

179599-82-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(S)-2,3,4,5-tetrahydro-4-methyl-3-oxo-7-((4-(4-piperidyl)piperidino)carbonyl)-1H-1,4-benzodiazepine-2-acetic acid, monohydrochloride lotrafiban lotrafiban hydrochloride SB 214857 SB-214857 SB214857 |

Origin of Product |

United States |

Foundational & Exploratory

Lotrafiban Hydrochloride: A Technical Deep Dive into its Mechanism of Action as a GPIIb/IIIa Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lotrafiban Hydrochloride is an orally bioavailable prodrug that undergoes in vivo conversion to its active metabolite, a potent and selective antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor. This receptor plays a pivotal role in the final common pathway of platelet aggregation. By competitively inhibiting the binding of fibrinogen and von Willebrand factor to GPIIb/IIIa, Lotrafiban effectively blocks platelet aggregation and thrombus formation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data from clinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: The Role of Platelets and the GPIIb/IIIa Receptor in Thrombosis

Platelets are key mediators of hemostasis and thrombosis. Upon vascular injury, platelets adhere to the exposed subendothelium, become activated, and aggregate to form a hemostatic plug. A crucial step in this process is the activation of the GPIIb/IIIa receptor, a member of the integrin family, on the platelet surface. Activation of this receptor leads to a conformational change, enabling it to bind with high affinity to ligands such as fibrinogen and von Willebrand factor, which bridge adjacent platelets, leading to aggregation and thrombus formation.[1][2] Consequently, antagonism of the GPIIb/IIIa receptor is a compelling therapeutic strategy for the prevention and treatment of arterial thrombosis in various cardiovascular diseases.[3][4]

Mechanism of Action of this compound

This compound is designed as a prodrug to enhance oral absorption. Following administration, it is rapidly converted by plasma and liver esterases into its active form.[3]

Molecular Target: The Glycoprotein IIb/IIIa Receptor

The active metabolite of Lotrafiban is a non-peptide mimetic of the arginine-glycine-aspartic acid (RGD) sequence.[3] This RGD sequence is the recognition motif present in fibrinogen and other ligands that binds to the GPIIb/IIIa receptor.[5] By mimicking this sequence, the active form of Lotrafiban acts as a direct and competitive antagonist, reversibly binding to the GPIIb/IIIa receptor.[5] This binding prevents the interaction of endogenous ligands, thereby inhibiting the final common pathway of platelet aggregation, irrespective of the initial activating stimulus.[1][5]

Signaling Pathway

The inhibitory action of Lotrafiban occurs at the cell surface, directly interfering with the cross-linking of platelets. The downstream consequences of this inhibition prevent the intracellular signaling cascades that would normally lead to platelet plug consolidation and thrombus stabilization.

References

Lotrafiban Hydrochloride: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of Lotrafiban (B1675245) Hydrochloride. The information is curated for professionals in the fields of pharmaceutical research and drug development.

Chemical Structure

Lotrafiban Hydrochloride is the monohydrochloride salt of Lotrafiban. Lotrafiban, also known as SB-214857, is a potent, orally active, non-peptide antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor.[1][2] Its chemical structure is characterized by a 1,4-benzodiazepine-2-acetic acid core.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2S)-7-([4,4'-bipiperidin]-1-ylcarbonyl)-2,3,4,5-tetrahydro-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetic acid monohydrochloride.

Key Structural Features:

-

1,4-Benzodiazepine (B1214927) Core: A seven-membered heterocyclic ring fused to a benzene (B151609) ring, which serves as the central scaffold of the molecule.

-

Acetic Acid Moiety: A carboxymethyl group at the 2-position of the benzodiazepine (B76468) ring, which is crucial for its biological activity.

-

(S)-Stereochemistry: The stereocenter at the 2-position of the benzodiazepine ring is in the (S)-configuration, which is the active enantiomer.

-

4,4'-Bipiperidine (B102171) Group: Attached to the 7-position of the benzodiazepine ring via a carbonyl linker, this group contributes to the molecule's binding affinity and pharmacokinetic properties.

| Identifier | Value |

| Chemical Formula | C23H33ClN4O4 |

| Molecular Weight | 464.99 g/mol |

| CAS Number | 179599-82-7 |

| Synonyms | SB-214857-A, Lotrafiban HCl |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the construction of the chiral 1,4-benzodiazepine core followed by the introduction of the 4,4'-bipiperidine side chain. A manufacturing route has been developed that proceeds through a key racemic intermediate, which is then resolved to yield the desired (S)-enantiomer.

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of the Racemic Intermediate

The synthesis commences with 2-nitrobenzyl alcohol, which undergoes a seven-step, one-pot procedure to yield the key racemic intermediate, (2RS)-2,3,4,5-tetrahydro-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetic acid methyl ester. This efficient process avoids the isolation of intermediates, making it suitable for large-scale production.

Step 2: Enzymatic Resolution

The racemic methyl ester is subjected to a lipase-catalyzed resolution. This enzymatic hydrolysis selectively converts the (S)-ester to the corresponding carboxylic acid, (2S)-2,3,4,5-tetrahydro-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetic acid, leaving the (R)-ester largely unreacted. The unreacted (R)-enantiomer can be recovered and racemized for recycling.

Step 3: Iodination

The resulting (S)-carboxylic acid is then iodinated at the 7-position of the benzodiazepine ring to produce (2S)-7-iodo-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetic acid.

Step 4: Palladium-Catalyzed Aminocarbonylation

The iodo intermediate undergoes a palladium-catalyzed aminocarbonylation reaction with 4,4'-pyridylpiperidine. This step introduces the bipiperidine side chain, yielding (2S)-7-[[4-(4-pyridinyl)-1-piperidinyl]carbonyl]-2,3,4,5-tetrahydro-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetic acid.

Step 5: Hydrogenation

The pyridine (B92270) ring of the bipiperidine moiety is then reduced via hydrogenation over a palladium on charcoal catalyst. This reaction affords the zwitterionic form of Lotrafiban.

Step 6: Hydrochloride Salt Formation

Finally, treatment of the zwitterionic Lotrafiban with hydrochloric acid yields the stable and water-soluble this compound salt.

Quantitative Data

Physicochemical Properties

| Property | Value |

| Molecular Formula | C23H33ClN4O4 |

| Molecular Weight | 464.99 g/mol |

| Exact Mass | 464.219033 Da |

| Appearance | White solid |

| Solubility | Soluble in DMSO |

Biological Activity

Lotrafiban is a potent inhibitor of platelet aggregation. Its inhibitory effect is dose-dependent.

| Dose (twice daily) | Median Peak Inhibition of ADP-induced Platelet Aggregation |

| 5 mg | Similar to placebo |

| 20 mg | Not specified |

| 50 mg | Not specified |

| 100 mg | Nearly 100% |

Data from a dose-finding study in patients with coronary or cerebral atherosclerotic disease.[3]

Clinical Trial Data (BRAVO Trial)

A large-scale clinical trial (BRAVO) evaluated the efficacy and safety of Lotrafiban in patients with coronary and cerebrovascular disease.

| Outcome | Placebo | Lotrafiban | Hazard Ratio (95% CI) | p-value |

| All-cause Mortality | 2.3% | 3.0% | 1.33 (1.03 - 1.72) | 0.026 |

| Primary Endpoint * | 17.5% | 16.4% | 0.94 (0.85 - 1.03) | 0.19 |

| Serious Bleeding | 2.8% | 8.0% | - | <0.001 |

*Primary endpoint: composite of all-cause mortality, myocardial infarction, stroke, recurrent ischemia requiring hospitalization, and urgent revascularization.[4]

Mechanism of Action and Signaling Pathway

Lotrafiban acts as a competitive antagonist of the GPIIb/IIIa receptor on the surface of platelets. The GPIIb/IIIa receptor is a key mediator of platelet aggregation. In its activated state, it binds to fibrinogen, leading to the formation of platelet plugs.

Lotrafiban mimics the arginine-glycine-aspartic acid (RGD) sequence present in fibrinogen, which is the recognition site for the GPIIb/IIIa receptor.[1] By binding to the receptor, Lotrafiban competitively inhibits the binding of fibrinogen, thereby preventing platelet aggregation and thrombus formation.

Signaling Pathway Diagram

Caption: Mechanism of action of Lotrafiban.

References

- 1. Lotrafiban: an oral platelet glycoprotein IIb/IIIa blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Long-term oral platelet glycoprotein IIb/IIIa receptor antagonism with sibrafiban after acute coronary syndromes: study design of the sibrafiban versus aspirin to yield maximum protection from ischemic heart events post-acute coronary syndromes (SYMPHONY) trial. Symphony Steering Committee - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Randomized, double-blind, placebo-controlled, international trial of the oral IIb/IIIa antagonist lotrafiban in coronary and cerebrovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Lotrafiban Hydrochloride: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lotrafiban (B1675245) Hydrochloride is an orally active, non-peptide antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) receptor. This receptor represents the final common pathway for platelet aggregation, playing a crucial role in thromboembolic events. By blocking the binding of fibrinogen and von Willebrand factor to this receptor, Lotrafiban potently inhibits platelet aggregation.[1] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of Lotrafiban Hydrochloride, summarizing key data from clinical and preclinical studies.

Mechanism of Action

Lotrafiban is an esterified prodrug that is converted by plasma and liver esterases to its active form, a peptidomimetic of the arginine-glycine-aspartic acid (RGD) amino acid sequence.[1] This active metabolite mimics the binding site of fibrinogen and von Willebrand factor on the platelet GP IIb/IIIa receptor, thereby competitively inhibiting their binding and preventing platelet aggregation.[1] The GP IIb/IIIa receptor is the ultimate mediator of platelet aggregation, regardless of the initial agonist.

Signaling Pathway of Glycoprotein IIb/IIIa and Inhibition by Lotrafiban

Caption: Signaling pathway of platelet activation and aggregation via the GP IIb/IIIa receptor and its inhibition by Lotrafiban.

Pharmacokinetics

The pharmacokinetics of Lotrafiban have been characterized using a population-based approach, which is best described by a two-compartment model with first-order absorption and elimination.[2]

Absorption and Distribution

Following oral administration, Lotrafiban, as a prodrug, is absorbed and subsequently converted to its active form.[1] The distribution of the drug follows a two-compartment model, indicating distribution from a central compartment (blood and well-perfused organs) to a peripheral compartment (less well-perfused tissues).

Metabolism and Excretion

Lotrafiban is metabolized by plasma and liver esterases to its active metabolite.[1]

Factors Influencing Pharmacokinetics

Pharmacokinetic analyses have revealed that both age and renal function significantly impact the exposure to Lotrafiban.[2]

-

Age: Increasing age is associated with increased exposure to the drug.[2]

-

Creatinine (B1669602) Clearance: Decreased creatinine clearance leads to a higher exposure to Lotrafiban.[2]

Due to these factors, dose adjustments may be necessary for elderly patients and those with impaired renal function to avoid excessive drug accumulation and potential adverse effects.[2] Specifically, patients over 65 years of age or with a creatinine clearance of less than 60 mL/min may require lower doses.[2]

Quantitative Pharmacokinetic Parameters

While the pharmacokinetic profile of Lotrafiban is described by a two-compartment model, specific quantitative parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), clearance (Cl), and volume of distribution (Vd) are not consistently reported in publicly available literature.

Pharmacodynamics

The primary pharmacodynamic effect of Lotrafiban is the dose-dependent inhibition of platelet aggregation.[2]

Dose-Response Relationship

Clinical studies have demonstrated a clear dose-response relationship for Lotrafiban's inhibition of ADP-induced platelet aggregation.[2] Near complete inhibition of platelet aggregation is achieved at plasma concentrations exceeding 20 ng/mL.[2]

Summary of Pharmacodynamic Data from the APLAUD Study

The Anti-Platelet Useful Dose (APLAUD) study was a Phase II clinical trial that evaluated the safety, tolerability, and pharmacodynamics of different doses of Lotrafiban.[1]

| Dose (twice daily) | Median Trough Inhibition of Platelet Aggregation (%) | Median Peak Inhibition of Platelet Aggregation (%) |

| 5 mg | Similar to placebo | Similar to placebo |

| 20 mg | Data not available | Data not available |

| 50 mg | Data not available | Data not available |

| 100 mg | Nearly 100% | Nearly 100% |

Data is derived from the APLAUD study, which showed a dose-dependent inhibition of ADP-induced platelet aggregation. The 5 mg dose was found to be similar to placebo, while the 100 mg dose resulted in almost complete inhibition.[2]

Experimental Protocols

Measurement of Platelet Aggregation: Light Transmission Aggregometry (LTA)

The primary method used to assess the pharmacodynamic effect of Lotrafiban in clinical trials is Light Transmission Aggregometry (LTA).

Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets clump together, the turbidity of the PRP decreases, allowing more light to pass through, which is detected by a photometer.

Methodology:

-

Blood Collection: Whole blood is collected from subjects into tubes containing an anticoagulant (e.g., sodium citrate).

-

Preparation of Platelet-Rich Plasma (PRP): The whole blood is centrifuged at a low speed to separate the red and white blood cells, leaving the platelets suspended in the plasma (PRP).

-

Preparation of Platelet-Poor Plasma (PPP): A portion of the blood is centrifuged at a high speed to pellet the platelets, resulting in platelet-poor plasma (PPP), which is used as a reference for 100% light transmission.

-

Aggregation Assay:

-

A sample of PRP is placed in a cuvette with a stir bar and warmed to 37°C in an aggregometer.

-

A baseline light transmission is established.

-

A platelet agonist, such as adenosine (B11128) diphosphate (B83284) (ADP), is added to the PRP to induce aggregation.

-

The change in light transmission is recorded over time as platelets aggregate.

-

-

Data Analysis: The extent of platelet aggregation is quantified as the maximum percentage change in light transmission relative to the PPP reference.

Experimental Workflow for LTA

Caption: Experimental workflow for measuring platelet aggregation using Light Transmission Aggregometry (LTA).

Clinical Studies and Safety

Lotrafiban has been evaluated in clinical trials, including the Phase II APLAUD study and the large-scale Phase III BRAVO (Blockage of the GPIIb/IIIa Receptor to Avoid Vascular Occlusion) trial.[1]

Safety and Tolerability

The APLAUD study demonstrated a dose-dependent increase in bleeding risk.[2] The 100 mg twice-daily dose was associated with an unacceptable bleeding profile and was terminated early.[2] Conversely, the 5 mg twice-daily dose had a safety profile similar to placebo.[2]

A key safety concern with GP IIb/IIIa inhibitors is thrombocytopenia. In the APLAUD study, protocol-defined thrombocytopenia (platelet count <100,000/μL) occurred in a small percentage of patients treated with Lotrafiban.[2]

A logistic regression analysis indicated that at exposures exceeding approximately 835 ng·h/mL, the severity of adverse bleeding events increased significantly.[2] This finding underscores the importance of dose adjustments based on patient characteristics like age and renal function to manage bleeding risk.

The BRAVO trial, a large-scale international study, was prematurely terminated due to an observed increase in mortality in the Lotrafiban group compared to placebo.[3]

Conclusion

This compound is a potent, orally available inhibitor of the platelet GP IIb/IIIa receptor, demonstrating a clear dose-dependent inhibition of platelet aggregation. Its pharmacokinetics are described by a two-compartment model and are significantly influenced by patient age and renal function, necessitating careful dose consideration in specific populations. While demonstrating potent pharmacodynamic effects, clinical development was halted due to safety concerns, including an increased risk of bleeding at higher doses and an unexpected increase in mortality in a large-scale clinical trial. The data and methodologies presented in this guide provide a comprehensive technical overview for researchers and professionals in the field of drug development and cardiovascular pharmacology.

References

- 1. Lotrafiban: an oral platelet glycoprotein IIb/IIIa blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A population pharmacokinetic-pharmacodynamic and logistic regression analysis of lotrafiban in patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Randomized, double-blind, placebo-controlled, international trial of the oral IIb/IIIa antagonist lotrafiban in coronary and cerebrovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Lotrafiban: A Technical Guide to a Glycoprotein IIb/IIIa Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lotrafiban (SB-214857) is an orally active, non-peptide antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor.[1][2] As the final common pathway for platelet aggregation, the GPIIb/IIIa receptor represents a key target for antiplatelet therapy. Lotrafiban was developed to prevent arterial thrombosis in patients with coronary and cerebrovascular diseases.[1][2] This technical guide provides an in-depth overview of Lotrafiban, including its mechanism of action, physicochemical properties, preclinical and clinical data, and detailed experimental protocols for its evaluation. The information is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of antiplatelet agents.

Introduction to Lotrafiban and Glycoprotein IIb/IIIa Receptor Antagonism

Platelet aggregation is a critical event in the pathophysiology of arterial thrombosis, which underlies acute coronary syndromes (ACS) and ischemic stroke. The glycoprotein IIb/IIIa receptor, an integrin found on the surface of platelets, plays a central role in this process by mediating the binding of fibrinogen and von Willebrand factor (vWF), leading to the formation of platelet aggregates.[1] GPIIb/IIIa receptor antagonists, such as Lotrafiban, competitively inhibit this binding, thereby preventing platelet aggregation and thrombus formation.

Lotrafiban was developed as an orally bioavailable agent for long-term antiplatelet therapy.[1] It is a prodrug that is converted in the body to its active form, which mimics the arginine-glycine-aspartic acid (RGD) sequence present in fibrinogen and other ligands of the GPIIb/IIIa receptor.[1]

Physicochemical Properties of Lotrafiban

A summary of the key physicochemical properties of Lotrafiban is presented in the table below.

| Property | Value |

| Chemical Name | (2S)-7-([4,4'-Bipiperidin]-1-ylcarbonyl)-2,3,4,5-tetrahydro-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetic acid |

| Alternative Name | SB-214857 |

| Molecular Formula | C23H32N4O4 |

| Molecular Weight | 428.53 g/mol |

| CAS Number | 171049-14-2 |

| Drug Class | Glycoprotein IIb/IIIa Receptor Antagonist |

| Administration | Oral |

Mechanism of Action and Signaling Pathway

Lotrafiban exerts its antiplatelet effect by competitively inhibiting the binding of fibrinogen and vWF to the activated GPIIb/IIIa receptor on platelets. This blockade of the final common pathway of platelet aggregation prevents the formation of a stable thrombus, regardless of the initial platelet agonist.

The signaling pathway leading to platelet aggregation and its inhibition by Lotrafiban is depicted below.

References

The Bioactivation of Lotrafiban: A Technical Guide to Prodrug Conversion

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lotrafiban (B1675245), an orally administered platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor antagonist, was developed for the long-term prevention of thrombotic events in patients with coronary and cerebrovascular disease. As a prodrug, Lotrafiban is designed to be pharmacologically inactive until it undergoes biotransformation in the body to its active form, SB-214857. This conversion is a critical step in its mechanism of action, ensuring systemic exposure to the active moiety following oral administration. This technical guide provides an in-depth exploration of the conversion of the Lotrafiban prodrug to its active form, summarizing available data, detailing relevant experimental protocols, and visualizing the key processes involved.

Lotrafiban is an esterified prodrug that is converted to its active form by plasma and liver esterases.[1] The active metabolite, SB-214857, is a peptidomimetic of the arginine-glycine-aspartic acid (RGD) sequence, which is the recognition site for fibrinogen binding to the GPIIb/IIIa receptor on platelets. By competitively inhibiting this binding, SB-214857 effectively blocks the final common pathway of platelet aggregation, a key process in thrombus formation.

Prodrug Conversion and Pharmacokinetics

The conversion of Lotrafiban to SB-214857 is a hydrolytic process mediated by esterase enzymes present in the plasma and liver. This bioactivation is essential for the drug's efficacy, as the ester group enhances oral bioavailability.

Pharmacokinetic Profile

Clinical studies, including the Phase II APLAUD (Antiplatelet Useful Dose) trial, have characterized the pharmacokinetic profile of Lotrafiban. The pharmacokinetics of the active form, SB-214857, are described by a two-compartment model with first-order absorption and elimination.[2] Factors such as age and creatinine (B1669602) clearance have been shown to influence drug exposure, with increased age and decreased renal function leading to higher plasma concentrations of the active metabolite.[2]

Quantitative Pharmacokinetic and Pharmacodynamic Data

| Parameter | Value | Reference |

| Pharmacokinetic Model | Two-compartment with first-order absorption and elimination | [2] |

| Factors Influencing Exposure | Age, Creatinine Clearance | [2] |

| Effective Concentration for Platelet Inhibition | > 20 ng/mL for near-complete inhibition | [2] |

| Observed Adverse Effect Level (Bleeding Risk) | Increased risk at exposures > 835 ng·h/mL (AUC0-24h) | [2] |

Experimental Protocols

Detailed experimental protocols for Lotrafiban's development are largely proprietary. However, based on standard methodologies for studying esterase-mediated prodrug conversion and pharmacokinetic analysis, the following protocols represent the likely approaches used.

In Vitro Hydrolysis of Lotrafiban in Plasma and Liver Microsomes

Objective: To determine the rate and extent of Lotrafiban conversion to SB-214857 in biological matrices.

Materials:

-

Lotrafiban reference standard

-

SB-214857 reference standard

-

Human plasma (pooled)

-

Human liver microsomes (pooled)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN)

-

Internal standard (e.g., a structurally similar, stable compound)

-

HPLC-MS/MS system

Procedure:

-

Prepare stock solutions of Lotrafiban, SB-214857, and the internal standard in a suitable organic solvent (e.g., DMSO or methanol).

-

Incubate Lotrafiban (final concentration, e.g., 1 µM) with human plasma or human liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer at 37°C. For microsomal assays, include NADPH regenerating system cofactors if investigating potential oxidative metabolism in parallel.

-

At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.

-

Immediately quench the enzymatic reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

-

Vortex the samples to precipitate proteins and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes).

-

Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase for HPLC-MS/MS analysis.

-

Quantify the concentrations of remaining Lotrafiban and the formed SB-214857 against a standard curve.

-

Calculate the rate of disappearance of Lotrafiban and the rate of appearance of SB-214857 to determine the hydrolysis kinetics.

Quantification of Lotrafiban and SB-214857 in Human Plasma

Objective: To measure the concentrations of the prodrug and its active metabolite in plasma samples from clinical trial participants.

Instrumentation and Conditions:

-

HPLC System: A high-performance liquid chromatography system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Detection: Multiple Reaction Monitoring (MRM) in positive ion mode. Specific precursor-to-product ion transitions for Lotrafiban, SB-214857, and the internal standard would be determined and optimized.

Sample Preparation:

-

To 100 µL of human plasma, add the internal standard.

-

Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant for analysis by HPLC-MS/MS.

Visualizing the Process

Prodrug Conversion Pathway

The enzymatic conversion of Lotrafiban is a critical step for its pharmacological activity. The following diagram illustrates this bioactivation pathway.

References

Lotrafiban: A Technical Whitepaper on a Glycoprotein IIb/IIIa Antagonist

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Lotrafiban, a potent, orally available, non-peptide antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor. Developed for the prevention of arterial thrombosis, its mechanism of action, physicochemical properties, and clinical development provide valuable insights into the therapeutic targeting of platelet aggregation.

Core Physicochemical and Pharmacological Data

Quantitative data for Lotrafiban are summarized in the table below, providing a quick reference for its key properties.

| Property | Value |

| CAS Number | 171049-14-2 |

| Molecular Formula | C₂₃H₃₂N₄O₄ |

| Molecular Weight | 428.52 g/mol |

| Monoisotopic Weight | 428.24 Da |

| Mechanism of Action | Fibrinogen receptor antagonist (GPIIb/IIIa) |

| Therapeutic Class | Antithrombotic, Platelet Aggregation Inhibitor |

Mechanism of Action: Inhibition of Platelet Aggregation

Lotrafiban exerts its antithrombotic effect by competitively inhibiting the binding of fibrinogen to the GPIIb/IIIa receptor on the surface of platelets. This receptor is the final common pathway for platelet aggregation, regardless of the initial agonist.

Signaling Pathways in Platelet Aggregation and Inhibition

Platelet activation is a complex process involving both "inside-out" and "outside-in" signaling.

-

"Inside-Out" Signaling: Agonists such as ADP, thrombin, or collagen bind to their respective receptors on the platelet surface, triggering intracellular signaling cascades. This culminates in a conformational change of the GPIIb/IIIa receptor, increasing its affinity for fibrinogen.

-

Fibrinogen Binding and Aggregation: Activated GPIIb/IIIa receptors bind to fibrinogen, which acts as a bridge between adjacent platelets, leading to the formation of a platelet plug.

-

"Outside-In" Signaling: The binding of fibrinogen to the GPIIb/IIIa receptor initiates further intracellular signaling events. This "outside-in" signaling is crucial for the stabilization of the platelet aggregate, clot retraction, and platelet spreading. Key mediators of this pathway include Src kinases, focal adhesion kinase (FAK), and the reorganization of the actin cytoskeleton.

Lotrafiban, by blocking the fibrinogen binding site on the GPIIb/IIIa receptor, effectively inhibits both the formation of platelet aggregates and the subsequent "outside-in" signaling that reinforces the thrombus.

Experimental Protocols

Platelet Aggregation Inhibition Assay

This protocol is adapted from clinical studies evaluating the pharmacodynamics of Lotrafiban.

1. Blood Collection and Preparation of Platelet-Rich Plasma (PRP):

- Collect whole blood into tubes containing 3.8% sodium citrate.

- Centrifuge the blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature with the centrifuge brake off.

- Carefully aspirate the upper, platelet-rich plasma (PRP) layer.

- Prepare platelet-poor plasma (PPP) by centrifuging a portion of the PRP at a higher speed (e.g., 1500-2000 x g) for 10 minutes. PPP is used to set the 100% aggregation baseline in the aggregometer.

2. Aggregometry:

- Use a light transmission aggregometer to measure platelet aggregation.

- Pre-warm the PRP aliquots to 37°C.

- Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

- Add a known concentration of a platelet agonist, such as 20 µmol/L ADP, to the PRP to induce aggregation.

- Record the maximum percentage of aggregation and the maximal slope of the aggregation curve.

3. Inhibition Measurement:

- To measure the inhibitory effect of Lotrafiban, incubate PRP with varying concentrations of the compound or a vehicle control for a specified period before adding the agonist.

- Calculate the percentage of inhibition for each Lotrafiban concentration relative to the vehicle control.

Radioligand Binding Assay for Receptor Affinity

This is a generalized protocol for determining the binding affinity of a compound like Lotrafiban to the GPIIb/IIIa receptor.

1. Membrane Preparation:

- Isolate platelets from whole blood.

- Homogenize the platelets in a cold lysis buffer containing protease inhibitors.

- Centrifuge the homogenate at a high speed (e.g., 20,000 x g) to pellet the cell membranes.

- Wash and resuspend the membrane pellet in a suitable assay buffer. Determine the protein concentration of the membrane preparation.

2. Competition Binding Assay:

- In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled ligand known to bind to GPIIb/IIIa (e.g., ³H-tirofiban), and varying concentrations of unlabeled Lotrafiban.

- Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled competitor).

- Incubate the plate to allow the binding to reach equilibrium.

- Separate the bound from free radioligand by rapid filtration through a glass fiber filter.

- Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

- Calculate specific binding by subtracting non-specific binding from total binding.

- Plot the percentage of specific binding against the concentration of Lotrafiban.

- Determine the IC₅₀ (the concentration of Lotrafiban that inhibits 50% of the specific binding of the radioligand).

- Calculate the equilibrium dissociation constant (Ki) for Lotrafiban using the Cheng-Prusoff equation.

Lotrafiban Drug Development and Discontinuation

The development of Lotrafiban provides a case study in the challenges of bringing a novel antithrombotic agent to market.

Lotrafiban progressed through early-phase clinical trials, with studies like the APLAUD (Antiplatelet Useful Dose) trial demonstrating its ability to inhibit platelet aggregation in a dose-dependent manner. However, the large-scale Phase III BRAVO (Blockade of the GPIIb/IIIa Receptor to Avoid Vascular Occlusion) trial was terminated prematurely. The Data and Safety Monitoring Board found an increased risk of mortality and major bleeding in the Lotrafiban group compared to placebo, without a counterbalancing beneficial effect on the primary composite endpoint of death, myocardial infarction, or stroke.[1] Consequently, the development of Lotrafiban was discontinued.

This outcome highlights the fine balance required for antithrombotic therapies between preventing ischemic events and causing bleeding complications, a critical consideration for researchers and drug developers in this field.

References

An In-depth Technical Guide to Lotrafiban Hydrochloride and other -fiban Drugs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor plays a pivotal role in the final common pathway of platelet aggregation, making it a prime target for antiplatelet therapy. The "-fiban" class of drugs, competitive antagonists of the GPIIb/IIIa receptor, has been extensively investigated for the prevention and treatment of thrombotic events. This technical guide provides a comprehensive comparison of Lotrafiban hydrochloride with other notable -fiban drugs, including intravenous agents such as Tirofiban and Eptifibatide, and oral agents like Orbofiban, Sibrafiban (B69945), Xemilofiban, and Lefradafiban. We delve into their mechanisms of action, chemical structures, pharmacokinetic and pharmacodynamic profiles, and a critical analysis of their clinical trial outcomes. This guide also includes detailed experimental protocols for key assays used in their evaluation and visual representations of the relevant signaling pathways to facilitate a deeper understanding of their pharmacological context.

Introduction: The Glycoprotein IIb/IIIa Receptor as a Therapeutic Target

Platelet aggregation is a critical process in hemostasis and thrombosis. Upon vascular injury, platelets adhere to the exposed subendothelium, become activated, and recruit additional platelets to form a hemostatic plug. A key event in this process is the conformational activation of the GPIIb/IIIa receptor, a member of the integrin family (αIIbβ3), on the platelet surface. Activated GPIIb/IIIa receptors bind with high affinity to ligands such as fibrinogen and von Willebrand factor (vWF), which act as molecular bridges between platelets, leading to aggregation and thrombus formation.

Given its central role, the GPIIb/IIIa receptor has been a major focus for the development of antiplatelet agents. The -fiban drugs are a class of pharmacologic agents designed to competitively inhibit the binding of fibrinogen to the GPIIb/IIIa receptor, thereby preventing platelet aggregation. This class includes both intravenously administered drugs for acute settings and orally available agents for chronic therapy. While the intravenous -fibans have established a role in the management of acute coronary syndromes (ACS), the development of all oral -fibans, including Lotrafiban, was halted due to unfavorable risk-benefit profiles observed in large clinical trials.[1] This guide will explore the scientific and clinical journey of these compounds.

Comparative Analysis of -fiban Drugs

This section provides a detailed comparison of this compound with other key -fiban drugs. The data presented is a synthesis of information from various preclinical and clinical studies.

Chemical Structures and Classification

The -fiban drugs can be broadly classified based on their chemical structure and route of administration.

-

This compound: An orally active, non-peptide, peptidomimetic of the arginine-glycine-aspartic acid (RGD) sequence.[2]

-

Tirofiban: A non-peptide, tyrosine derivative administered intravenously.[3]

-

Eptifibatide: A cyclic heptapeptide (B1575542) derived from a protein found in the venom of the southeastern pygmy rattlesnake, administered intravenously.[4]

-

Orbofiban: An orally active, non-peptide antagonist.[5]

-

Sibrafiban: An orally active, peptidomimetic, selective antagonist.[6]

-

Xemilofiban: An orally active, non-peptide prodrug.[7]

-

Lefradafiban: An orally active prodrug of fradafiban.[8]

Quantitative Pharmacodynamic and Pharmacokinetic Data

The following tables summarize key pharmacodynamic and pharmacokinetic parameters for Lotrafiban and other -fiban drugs. Direct comparative studies are limited, and data are compiled from various sources.

Table 1: Pharmacodynamic Properties of -fiban Drugs

| Drug | IC50 for Platelet Aggregation (ADP-induced) | Receptor Binding Affinity (Kd/EC50) |

| Lotrafiban | Near complete inhibition at >20 ng/mL | Data not readily available |

| Tirofiban | ~37 nmol/L[9] | EC50 ~24 nmol/L (to platelet GPIIb/IIIa)[9] |

| Eptifibatide | 0.11-0.22 µg/mL[10] | Data not readily available |

| Orbofiban | 29 ± 6 ng/mL[11] | Data not readily available |

| Sibrafiban | Dose-dependent (47% to 97% inhibition)[7] | Data not readily available |

| Xemilofiban | IC50 = 0.035 µM (for active metabolite SC-54701)[12] | Data not readily available |

| Lefradafiban | Dose-dependent (related to receptor occupancy)[13] | Data not readily available |

Table 2: Pharmacokinetic Properties of -fiban Drugs

| Drug | Route of Administration | Bioavailability | Half-life (t½) |

| Lotrafiban | Oral | Data not readily available | Data not readily available |

| Tirofiban | Intravenous | 100% | ~2 hours[12] |

| Eptifibatide | Intravenous | 100% | ~2.5 hours[14] |

| Orbofiban | Oral | ~28%[10] | ~18 hours[10] |

| Sibrafiban | Oral | Data not readily available | ~11 hours (active metabolite)[15] |

| Xemilofiban | Oral | Data not readily available | Data not readily available |

| Lefradafiban | Oral | Data not readily available | Data not readily available |

Clinical Trial Outcomes: A Tale of Two Modalities

The clinical development of -fiban drugs reveals a stark contrast between the success of intravenous agents and the failure of their oral counterparts.

Intravenous -fibans (Tirofiban and Eptifibatide):

Large-scale clinical trials have demonstrated the efficacy of intravenous Tirofiban and Eptifibatide in reducing ischemic events in patients with ACS, particularly those undergoing percutaneous coronary intervention (PCI).[9][16] Their rapid onset and offset of action make them suitable for the acute management of thrombotic events.

Oral -fibans (Lotrafiban, Orbofiban, Sibrafiban, Xemilofiban, Lefradafiban):

Despite promising early-phase results, large Phase III trials of oral -fibans were consistently disappointing.

-

Lotrafiban (BRAVO trial): The BRAVO (Blockade of the GPIIb/IIIa Receptor to Avoid Vascular Occlusion) trial was terminated prematurely due to a significant increase in mortality in the Lotrafiban group compared to placebo.[8] An increased risk of serious bleeding was also observed.[8]

-

Orbofiban (OPUS-TIMI 16 trial): This trial also showed an increased mortality rate in patients receiving Orbofiban.[2]

-

Sibrafiban (SYMPHONY trials): The SYMPHONY trials did not demonstrate a benefit of Sibrafiban over aspirin (B1665792) and were associated with increased bleeding.[17]

-

Xemilofiban (EXCITE trial): The EXCITE (Evaluation of Oral Xemilofiban in Controlling Thrombotic Events) trial found no significant reduction in the primary endpoint of death, myocardial infarction, or urgent revascularization with Xemilofiban compared to placebo.[18]

The reasons for the failure of oral -fibans are thought to be multifactorial, including a potential pro-aggregatory effect at certain concentrations, a narrow therapeutic window, and challenges in maintaining consistent levels of platelet inhibition.[2]

Table 3: Summary of Key Clinical Trial Outcomes

| Drug | Trial | Patient Population | Primary Endpoint | Key Finding |

| Lotrafiban | BRAVO | Coronary and cerebrovascular disease | Composite of all-cause mortality, MI, stroke, recurrent ischemia, urgent revascularization | Increased mortality and serious bleeding with Lotrafiban.[8] |

| Tirofiban | RESTORE | Acute coronary syndromes undergoing angioplasty | Composite of death, MI, CABG, repeat PTCA, or stent placement for abrupt closure at 30 days | 16% relative reduction (p=0.160), with significant reduction at 2 days.[19] |

| Eptifibatide | PURSUIT | Acute coronary syndromes | Death or nonfatal myocardial infarction | Reduced incidence of the composite endpoint.[20] |

| Orbofiban | OPUS-TIMI 16 | Unstable coronary syndromes | Composite of death, MI, stroke, recurrent ischemia, urgent revascularization | Increased mortality with Orbofiban.[2] |

| Sibrafiban | SYMPHONY | Post-acute coronary syndrome | Composite of all-cause mortality, MI, severe recurrent ischemia at 90 days | No benefit over aspirin, increased bleeding.[21] |

| Xemilofiban | EXCITE | Percutaneous coronary revascularization | Death, nonfatal MI, or urgent revascularization at 182 days | No significant reduction in the primary endpoint.[18] |

| Lefradafiban | FROST | Acute coronary syndromes without ST-elevation | Death, MI, coronary revascularization, recurrent angina | Trend towards reduction in cardiac events with 30 mg dose, but dose-dependent increase in bleeding.[2] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the evaluation of -fiban drugs.

Platelet Aggregation Assay (Light Transmission Aggregometry)

Principle: This assay measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Methodology:

-

Blood Collection: Whole blood is drawn from healthy, drug-free volunteers into tubes containing 3.2% sodium citrate.

-

PRP and PPP Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes). The supernatant is the PRP. Platelet-poor plasma (PPP) is prepared by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).[2]

-

Assay Procedure:

-

Aliquots of PRP are placed in a cuvette with a stir bar in a light transmission aggregometer.

-

The instrument is calibrated with PRP (0% transmission) and PPP (100% transmission).

-

The -fiban drug (or vehicle control) is added to the PRP and incubated for a specified time.

-

A platelet agonist (e.g., ADP, collagen, thrombin receptor activating peptide - TRAP) is added to induce aggregation.

-

The change in light transmission is recorded over time.

-

-

Data Analysis: The maximum percentage of aggregation is determined. The IC50 value (the concentration of the drug that inhibits 50% of the maximal aggregation) is calculated from dose-response curves.

GPIIb/IIIa Receptor Binding Assay (Radioligand Assay)

Principle: This assay measures the ability of a -fiban drug to compete with a radiolabeled ligand (e.g., [3H]-Tirofiban or a radiolabeled fibrinogen mimetic) for binding to the GPIIb/IIIa receptor on platelets or in a purified receptor preparation.

Methodology:

-

Receptor Preparation: Washed human platelets or purified GPIIb/IIIa receptors are prepared.

-

Assay Procedure:

-

The receptor preparation is incubated with the radioligand at a fixed concentration.

-

Increasing concentrations of the unlabeled -fiban drug are added to compete for binding.

-

Non-specific binding is determined in the presence of a large excess of an unlabeled ligand.

-

The reaction is incubated to allow binding to reach equilibrium.

-

-

Separation and Detection: The receptor-bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter. The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value is determined from the competition curve, and the equilibrium dissociation constant (Ki) is calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

This section provides visual representations of the GPIIb/IIIa signaling pathway and a typical experimental workflow for evaluating -fiban drugs.

GPIIb/IIIa Signaling Pathway

The activation of the GPIIb/IIIa receptor is a complex process involving both "inside-out" and "outside-in" signaling.

Caption: GPIIb/IIIa signaling pathway.

Experimental Workflow for -fiban Drug Evaluation

The following diagram illustrates a typical workflow for the preclinical and early clinical evaluation of a novel -fiban compound.

Caption: Experimental workflow for -fiban drug development.

Conclusion

The -fiban class of drugs represents a significant chapter in the development of antiplatelet therapies. The intravenous agents, Tirofiban and Eptifibatide, have proven to be valuable tools in the acute management of cardiovascular diseases. However, the story of the oral -fibans, including Lotrafiban, serves as a cautionary tale in drug development. Despite a sound pharmacological rationale and promising initial data, the translation to long-term clinical benefit was not achieved, and in some cases, harm was observed.

This in-depth technical guide has provided a comparative analysis of Lotrafiban and other -fiban drugs, highlighting their chemical, pharmacodynamic, and pharmacokinetic properties, as well as their clinical trial outcomes. The provided experimental protocols and pathway diagrams offer a framework for researchers and drug development professionals to understand the evaluation of this important class of compounds. Future research in this area will likely focus on developing antiplatelet agents with a wider therapeutic window and a more favorable long-term safety profile.

References

- 1. Pharmacokinetics and pharmacodynamics of sibrafiban, an orally administered IIb/IIIa antagonist, in patients with acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. derangedphysiology.com [derangedphysiology.com]

- 4. Integrin αIIbβ3 outside-in signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Eptifibatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. mims.com [mims.com]

- 8. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 9. Signaling during platelet adhesion and activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Orbofiban: an orally active GPIIb/IIIa platelet receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Integrin αIIbβ3 outside-in signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. drugs.com [drugs.com]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Eptifibatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. youtube.com [youtube.com]

- 19. Pharmacokinetics and pharmacodynamics of sibrafiban alone or in combination with ticlopidine and aspirin - PMC [pmc.ncbi.nlm.nih.gov]

- 20. go.drugbank.com [go.drugbank.com]

- 21. Pharmacokinetics and pharmacodynamics of sibrafiban, an orally administered GP IIb/IIIa antagonist, following coadministration of aspirin and heparin - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Lotrafiban Hydrochloride in vitro Platelet Aggregation Assays

Abstract: This document provides detailed application notes and protocols for the in vitro evaluation of Lotrafiban Hydrochloride, an orally active platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor antagonist.[1] The protocols described herein are intended for researchers, scientists, and drug development professionals engaged in the characterization of antiplatelet agents. Methodologies for Light Transmission Aggregometry (LTA) and a summary of quantitative analysis are presented.

Introduction

Platelet aggregation is a critical process in hemostasis and thrombosis. The glycoprotein IIb/IIIa receptor, an integrin found on the surface of platelets, plays a pivotal role by mediating the final common pathway of platelet aggregation.[2][3] Upon platelet activation by various agonists (e.g., ADP, thrombin, collagen), the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind to fibrinogen and von Willebrand factor.[1][2] This binding cross-links adjacent platelets, leading to the formation of a platelet plug.[2]

This compound is the prodrug of an orally bioavailable, non-peptide antagonist of the GPIIb/IIIa receptor.[1] It is designed to mimic the arginine-glycine-aspartic acid (RGD) sequence recognized by the receptor, thereby competitively inhibiting the binding of fibrinogen and preventing platelet aggregation.[1][3] Evaluating the efficacy of GPIIb/IIIa antagonists like Lotrafiban requires robust and reproducible in vitro assays. Light Transmission Aggregometry (LTA) is considered the gold standard for assessing platelet function and is a primary method for characterizing the inhibitory effects of such compounds.[4]

Mechanism of Action of Lotrafiban

Lotrafiban acts as a direct and competitive antagonist of the GPIIb/IIIa receptor. After oral administration, the esterified prodrug, Lotrafiban, is converted by plasma and liver esterases into its active form.[1] This active metabolite mimics the RGD sequence of fibrinogen, binding to the GPIIb/IIIa receptor and preventing fibrinogen from cross-linking platelets.[1] This blockade of the final common pathway of platelet aggregation inhibits thrombus formation regardless of the initial platelet activation stimulus.[2][3]

References

- 1. Lotrafiban: an oral platelet glycoprotein IIb/IIIa blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. researchgate.net [researchgate.net]

- 4. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Lotrafiban Hydrochloride: Application Notes and Protocols for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lotrafiban Hydrochloride is a potent, orally available, non-peptide antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) receptor, also known as integrin αIIbβ3.[1][2] As a peptidomimetic of the arginine-glycine-aspartic acid (RGD) sequence, Lotrafiban competitively inhibits the binding of fibrinogen and von Willebrand factor to the GP IIb/IIIa receptor.[2] This action effectively blocks the final common pathway of platelet aggregation, a critical event in thrombosis.[3][4] While initially developed for the prevention of thrombotic events, its development was discontinued (B1498344) due to an increased risk of bleeding at higher doses in clinical trials.[5] Nevertheless, this compound remains a valuable tool for in vitro studies investigating the roles of GP IIb/IIIa in various cellular processes beyond thrombosis, including cell adhesion, migration, and signaling.

These application notes provide detailed protocols for the use of this compound in cell culture studies, focusing on its well-established role in inhibiting platelet aggregation and its potential applications in studying endothelial and cancer cell biology.

Mechanism of Action

This compound is a prodrug that is converted to its active form by plasma and liver esterases.[2] The active metabolite mimics the RGD sequence found in fibrinogen and other ligands of the GP IIb/IIIa receptor.[2] By binding to the GP IIb/IIIa receptor on platelets, it prevents the conformational change required for ligand binding, thereby inhibiting platelet aggregation.[2][4] The GP IIb/IIIa receptor is not only crucial for platelet aggregation but is also expressed on other cell types, including endothelial cells and some tumor cells, where it mediates cell-matrix and cell-cell interactions.[6][7]

Data Presentation

Quantitative Data on this compound

The following table summarizes the dose-dependent inhibitory effects of Lotrafiban on platelet aggregation.

| Dosage (BID) | Median Trough Inhibition of Platelet Aggregation (%) | Median Peak Inhibition of Platelet Aggregation (%) | Reference |

| 5 mg | Similar to placebo | Similar to placebo | |

| 20 mg | ~40% | ~80% | |

| 50 mg | ~80% | >90% | |

| 100 mg | >90% | ~100% |

Experimental Protocols

Protocol 1: In Vitro Platelet Aggregation Assay

This protocol details the use of light transmission aggregometry (LTA) to assess the inhibitory effect of this compound on platelet aggregation in platelet-rich plasma (PRP).

Materials:

-

This compound

-

Human whole blood

-

3.8% Sodium Citrate

-

Agonist (e.g., ADP, Collagen, Thrombin Receptor Activator Peptide (TRAP)-6)

-

Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)

-

Aggregometer

-

Cuvettes with stir bars

-

Pipettes

Procedure:

-

PRP and PPP Preparation:

-

Collect human whole blood into vacuum tubes containing 3.8% sodium citrate.

-

To obtain PRP, centrifuge the whole blood at 200 x g for 10 minutes at room temperature with the brake off.[8]

-

Carefully transfer the upper PRP layer to a new tube.

-

To obtain PPP, centrifuge the remaining blood at 1000 x g for 10 minutes at room temperature.[8]

-

Collect the supernatant (PPP).

-

-

Instrument Setup:

-

Turn on the aggregometer and allow it to warm to 37°C.

-

Set the stir speed to 1,200 rpm.

-

Calibrate the aggregometer by placing a cuvette with PPP to set 100% aggregation and a cuvette with PRP to set 0% aggregation.

-

-

Assay:

-

Aliquot 300 µL of PRP into cuvettes containing a stir bar.

-

Add varying concentrations of this compound (or vehicle control) to the PRP and incubate for 5-10 minutes at 37°C with stirring.

-

Initiate platelet aggregation by adding a specific concentration of an agonist (e.g., 20 µmol/L ADP).[9]

-

Record the change in light transmission for 5-10 minutes.

-

-

Data Analysis:

-

Determine the maximum percentage of aggregation for each condition.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the this compound concentration to generate a dose-response curve and calculate the IC50 value.

-

Protocol 2: Endothelial Cell Adhesion Assay (Adapted Protocol)

This protocol is an adapted method to investigate the effect of this compound on endothelial cell adhesion to an extracellular matrix (ECM) protein, a process that can be mediated by integrins.

Materials:

-

This compound

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

96-well tissue culture plates

-

ECM protein (e.g., Fibrinogen, Vitronectin)

-

Bovine Serum Albumin (BSA)

-

Calcein-AM (or other fluorescent cell stain)

-

Fluorescence plate reader

Procedure:

-

Plate Coating:

-

Coat the wells of a 96-well plate with an ECM protein (e.g., 10 µg/mL Fibrinogen) overnight at 4°C.

-

Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.

-

-

Cell Preparation:

-

Culture HUVECs to 80-90% confluency.

-

Harvest the cells and resuspend them in serum-free medium.

-

Label the cells with Calcein-AM according to the manufacturer's protocol.

-

Resuspend the labeled cells in serum-free medium.

-

-

Adhesion Assay:

-

Pre-incubate the labeled HUVECs with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

-

Add 1 x 10^5 cells per well to the coated 96-well plate.

-

Incubate for 1-2 hours at 37°C to allow for cell adhesion.

-

-

Quantification:

-

Gently wash the wells twice with PBS to remove non-adherent cells.

-

Add lysis buffer to each well and measure the fluorescence using a plate reader.

-

The fluorescence intensity is proportional to the number of adherent cells.

-

Calculate the percentage of adhesion inhibition for each this compound concentration compared to the vehicle control.

-

Protocol 3: Cancer Cell Transwell Migration Assay (Adapted Protocol)

This is an adapted protocol to assess the potential effect of this compound on the migration of cancer cells that express GP IIb/IIIa or related integrins.

Materials:

-

This compound

-

Cancer cell line (e.g., melanoma or glioblastoma cell lines known to express relevant integrins)

-

Appropriate cell culture medium

-

Transwell inserts (8 µm pore size)

-

24-well plates

-

Fetal Bovine Serum (FBS) as a chemoattractant

-

Crystal Violet stain

Procedure:

-

Cell Preparation:

-

Culture cancer cells to 80% confluency.

-

Starve the cells in serum-free medium for 24 hours prior to the assay.

-

Harvest the cells and resuspend them in serum-free medium containing various concentrations of this compound (or vehicle control).

-

-

Migration Assay:

-

Place Transwell inserts into the wells of a 24-well plate.

-

Add 500 µL of medium containing 10% FBS (chemoattractant) to the lower chamber of each well.

-

Add 1 x 10^5 cells in 100 µL of serum-free medium (with or without Lotrafiban) to the upper chamber of the Transwell insert.

-

Incubate for 24-48 hours at 37°C in a CO2 incubator.

-

-

Staining and Quantification:

-

After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.

-

Stain the migrated cells with 0.1% Crystal Violet for 20 minutes.

-

Gently wash the inserts with water.

-

Visualize and count the migrated cells in several random fields under a microscope.

-

Alternatively, the dye can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance can be measured.

-

-

Data Analysis:

-

Calculate the average number of migrated cells per field.

-

Determine the percentage of migration inhibition for each this compound concentration relative to the vehicle control.

-

Mandatory Visualizations

Disclaimer

The protocols provided for endothelial and cancer cell assays are adapted from standard cell biology procedures and are intended as examples. Researchers should optimize these protocols for their specific cell lines and experimental conditions. This compound is intended for research use only.

References

- 1. Signal transduction by the platelet integrin alpha IIb beta 3: induction of calcium oscillations required for protein-tyrosine phosphorylation and ligand-induced spreading of stably transfected cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Key role of integrin αIIbβ3 signaling to Syk kinase in tissue factor-induced thrombin generation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Platelet glycoprotein IIb-IIIa-like proteins mediate endothelial cell attachment to adhesive proteins and the extracellular matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The platelet glycoprotein IIb/IIIa-like protein in human endothelial cells promotes adhesion but not initial attachment to extracellular matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Integrin αIIbβ3 outside-in signaling - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Lotrafiban Hydrochloride in Canine Models of Thrombosis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Lotrafiban (B1675245) Hydrochloride, a potent glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) receptor antagonist, in preclinical canine models of arterial thrombosis. The information presented here is intended to guide researchers in designing and executing studies to evaluate the efficacy and pharmacological properties of Lotrafiban and similar antithrombotic agents.

Introduction to Lotrafiban Hydrochloride

Lotrafiban is an orally active, non-peptide mimetic of the arginine-glycine-aspartic acid (RGD) sequence. It functions as a competitive antagonist of the platelet GP IIb/IIIa receptor.[1] This receptor is the final common pathway for platelet aggregation, binding to fibrinogen and von Willebrand factor to form a stable platelet plug.[1] By blocking this receptor, Lotrafiban effectively inhibits platelet aggregation and thrombus formation.[2][3] Although Lotrafiban showed promise in preclinical studies, it did not demonstrate the expected efficacy in large-scale clinical trials for the chronic prevention of thrombotic events.[2][3] Understanding its activity in well-established animal models remains crucial for the development of new and improved antithrombotic therapies.

Key Animal Models for Assessing Antithrombotic Efficacy

Two primary canine models have been instrumental in characterizing the antithrombotic effects of Lotrafiban: the dog circumflex artery electrical injury model and the cyclic flow reduction (Folts) model.[2][3] These models simulate different aspects of arterial thrombosis and provide valuable insights into the drug's mechanism of action and potential therapeutic utility.

Data Presentation: Efficacy of this compound in Canine Thrombosis Models

The following tables summarize the quantitative data from preclinical studies evaluating Lotrafiban in canine models of thrombosis.

Table 1: Intravenous Administration of Lotrafiban in a Canine Electrical Injury Model

| Dosage (µg/kg/min) | Inhibition of Ex Vivo Platelet Aggregation (%) | Reduction in Frequency of Coronary Occlusion | Reduction in Thrombus Size | Effect on Bleeding Time |

| 0.1 | Dose-related (45-95%) | Significant | Significant | Dose-related increase |

| 0.8 | Dose-related (45-95%) | Significant | Significant | Dose-related increase |

| 0.1 (with Aspirin 5.0 mg/kg) | Additive effect | Approximated efficacy of 2-4 fold higher Lotrafiban dose | Not specified | Modestly prolonged |

Data compiled from multiple sources indicating dose-dependent effects. Specific percentages for occlusion and thrombus size reduction were not consistently reported across sources.[2][3]

Table 2: Oral Administration of Lotrafiban in a Canine Electrical Injury Model

| Dosage (mg/kg) | Inhibition of Ex Vivo Platelet Aggregation (%) | Reduction in Frequency of Coronary Occlusion | Reduction in Thrombus Size | Effect on Bleeding Time |

| 1.0 | Dose-related (45-95%) | Significant | Significant | Dose-related increase |

| 50.0 | Dose-related (45-95%) | Significant | Significant | Dose-related increase |

Data indicates a dose-dependent antithrombotic effect with oral administration.[2][3]

Table 3: Efficacy of Lotrafiban in the Canine Cyclic Flow Reduction (Folts) Model

| Treatment | Inhibition of Cyclic Flow Reductions (CFRs) | Animal Condition |

| Lotrafiban | 100% | Aspirin-insensitive animals |

This demonstrates Lotrafiban's potent ability to prevent platelet-mediated thrombosis in a model of arterial stenosis and endothelial injury.[2][3]

Experimental Protocols

The following are detailed methodologies for the two key canine models used to evaluate Lotrafiban.

Protocol 1: Canine Circumflex Artery Electrical Injury Model

This model induces the formation of a platelet-rich thrombus at a site of controlled endothelial injury in the coronary artery.

1. Animal Preparation and Surgical Procedure:

- Adult mongrel dogs of either sex are anesthetized with an appropriate anesthetic agent (e.g., sodium pentobarbital).

- The animals are intubated and ventilated with room air.

- A thoracotomy is performed in the fifth intercostal space to expose the heart.

- The left circumflex coronary artery is carefully dissected free from the surrounding tissue.

- A flow probe is placed around the artery to monitor coronary blood flow.

- An electrode is placed in contact with the adventitial surface of the artery for electrical stimulation.

2. Thrombus Induction:

- A controlled anodal direct current (e.g., 150 µA) is applied to the coronary artery via the electrode.

- The current application is maintained for a specified duration (e.g., 90 minutes) to induce endothelial injury and subsequent thrombus formation.

- Coronary blood flow is continuously monitored. A gradual decrease in flow indicates thrombus formation, leading to occlusion.

3. Drug Administration:

- This compound or vehicle control is administered intravenously (as a continuous infusion) or orally (via gavage) at the desired doses before, during, or after the electrical injury.

4. Efficacy Endpoints Measurement:

- Coronary Blood Flow: Continuously monitored to determine the frequency and duration of occlusive events.

- Thrombus Weight: After the experiment, the thrombosed arterial segment is excised, and the thrombus is carefully removed and weighed.

- Ex Vivo Platelet Aggregation: Blood samples are collected at baseline and at various time points after drug administration. Platelet-rich plasma is prepared, and aggregation is induced using an agonist like ADP or collagen to assess the degree of platelet inhibition.

- Bleeding Time: A standardized template bleeding time device is used to make small incisions on a sensitive skin surface (e.g., the inner ear), and the time to cessation of bleeding is recorded.

- Infarct Size: At the end of the study, the heart can be excised, and the area of myocardial infarction can be determined using staining techniques like triphenyltetrazolium (B181601) chloride (TTC).

Protocol 2: Canine Cyclic Flow Reduction (Folts) Model

This model simulates the conditions of a stenotic and damaged artery, leading to recurrent platelet aggregation and transient thrombosis, observed as cyclic flow reductions (CFRs).

1. Animal Preparation and Surgical Procedure:

- Similar to the electrical injury model, adult mongrel dogs are anesthetized, intubated, and ventilated.

- A thoracotomy is performed to expose the heart.

- The left anterior descending or circumflex coronary artery is isolated.

- A Doppler flow probe is placed around the artery to measure blood flow velocity.

2. Induction of Cyclic Flow Reductions:

- A segment of the coronary artery is mechanically injured, for example, by gently squeezing with forceps, to damage the endothelium.

- A plastic constrictor is placed around the injured segment of the artery to create a critical stenosis (a reduction in diameter of approximately 70-80%).

- This combination of endothelial injury and stenosis leads to the spontaneous formation of platelet aggregates that grow to occlude the vessel, causing blood flow to cease. The pressure gradient then dislodges the thrombus, restoring flow. This cyclical pattern of flow reduction and restoration is characteristic of this model.

3. Drug Administration:

- This compound or vehicle is administered intravenously or orally once stable and reproducible CFRs are established.

4. Efficacy Endpoints Measurement:

- Cyclic Flow Reductions (CFRs): The primary endpoint is the frequency and magnitude of CFRs, which are continuously recorded. The efficacy of the drug is determined by its ability to abolish or reduce the frequency of these events.

- Ex Vivo Platelet Aggregation and Bleeding Time: These are measured as described in Protocol 1 to correlate the antithrombotic effect with platelet inhibition and potential bleeding risk.

Mandatory Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound.

Experimental Workflow for the Canine Electrical Injury Model

References

- 1. Vascular surgery of aortic thrombosis in a dog using Fogarty maneuver – technical feasibility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The antithrombotic efficacy of lotrafiban (SB 214857) in canine models of acute coronary thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for Studying Integrin α-IIb/β-3 Signaling with Lotrafiban Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lotrafiban Hydrochloride is a potent, orally bioavailable, non-peptide antagonist of the platelet integrin receptor α-IIb/β-3 (also known as Glycoprotein (B1211001) IIb/IIIa).[1] Integrin α-IIb/β-3 is a key receptor in hemostasis and thrombosis, mediating platelet aggregation by binding to fibrinogen and von Willebrand factor.[2][3] Upon platelet activation, the receptor undergoes a conformational change, increasing its affinity for its ligands and leading to the formation of platelet plugs.[2] Lotrafiban, a prodrug, is converted in the body to its active form, which acts as a peptidomimetic of the arginine-glycine-aspartic acid (RGD) sequence found in the natural ligands of integrin α-IIb/β-3.[1] By competitively inhibiting ligand binding, Lotrafiban effectively blocks the final common pathway of platelet aggregation, making it a valuable tool for studying integrin α-IIb/β-3 signaling and for the development of antiplatelet therapies.[3][4]

These application notes provide detailed protocols for utilizing this compound to investigate integrin α-IIb/β-3 signaling pathways, including platelet aggregation assays, and receptor occupancy studies.

Mechanism of Action

This compound is an antagonist of the integrin α-IIb/β-3 receptor. In its active form, it mimics the RGD sequence of fibrinogen, thereby competitively inhibiting the binding of fibrinogen to the activated α-IIb/β-3 receptor on the surface of platelets.[1] This blockade prevents the cross-linking of platelets and subsequent aggregation, which is a critical step in thrombus formation.[2] The action of Lotrafiban allows for the specific investigation of the "outside-in" signaling cascade that is initiated by ligand binding to the integrin receptor.

Data Presentation

The following tables summarize representative quantitative data for the inhibition of platelet aggregation by an oral GPIIb/IIIa antagonist, Xemilofiban (B1684237). This data is presented to illustrate the expected dose-dependent effects of this class of compounds.

Table 1: Dose-Dependent Inhibition of ADP-Induced Platelet Aggregation by Oral GPIIb/IIIa Antagonist (Xemilofiban) [5]

| Xemilofiban Dose | Mean Platelet Aggregation (%) | Standard Deviation | % Inhibition (Compared to Baseline) |

| Placebo | 65 | 15 | 0 |

| 5 mg | 45 | 18 | 31 |

| 10 mg | 32 | 20 | 51 |

| 15 mg | 25 | 17 | 62 |

| 20 mg | 18 | 15 | 72 |

Table 2: Dose-Dependent Inhibition of Collagen-Induced Platelet Aggregation by Oral GPIIb/IIIa Antagonist (Xemilofiban) [5]

| Xemilofiban Dose | Mean Platelet Aggregation (%) | Standard Deviation | % Inhibition (Compared to Baseline) |

| Placebo | 78 | 12 | 0 |

| 5 mg | 55 | 16 | 29 |

| 10 mg | 40 | 19 | 49 |

| 15 mg | 30 | 18 | 62 |

| 20 mg | 22 | 16 | 72 |

Experimental Protocols

Protocol 1: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol describes the use of LTA to measure the inhibitory effect of this compound on platelet aggregation induced by agonists such as ADP and collagen.[6]

Materials:

-

This compound

-

Human whole blood from healthy, consenting donors (free of antiplatelet medication for at least two weeks)

-

3.2% or 3.8% sodium citrate (B86180) anticoagulant tubes

-

Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

-

Agonists: Adenosine diphosphate (B83284) (ADP), Collagen

-

Light Transmission Aggregometer

-

Aggregometer cuvettes with stir bars

-

Pipettes

Procedure:

-

PRP and PPP Preparation:

-

Collect whole blood in sodium citrate tubes.

-

Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

-

Transfer the supernatant (PRP) to a new tube.

-

Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.

-

Adjust the platelet count in the PRP to 200-300 x 10^9/L using PPP.

-

-

Aggregometer Setup:

-

Turn on the aggregometer and allow it to warm up to 37°C.

-

Calibrate the instrument using PPP for 100% aggregation and PRP for 0% aggregation.

-

-

Platelet Aggregation Measurement:

-

Pipette adjusted PRP into aggregometer cuvettes containing a stir bar.

-

Add various concentrations of this compound (or vehicle control) to the PRP and incubate for a specified time (e.g., 1-5 minutes) at 37°C with stirring.

-

Add the agonist (e.g., ADP to a final concentration of 5-20 µM, or collagen to a final concentration of 1-5 µg/mL) to initiate aggregation.

-

Record the change in light transmission for 5-10 minutes.

-

-

Data Analysis:

-

Determine the maximum percentage of aggregation for each condition.

-

Calculate the percentage of inhibition for each Lotrafiban concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the Log(Lotrafiban concentration) to generate a dose-response curve and determine the IC50 value.

-

Caption: Workflow for Platelet Aggregation Assay.

Protocol 2: Integrin α-IIb/β-3 Receptor Occupancy Assay using Flow Cytometry